1,3-Dichloropropene fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dichloropropene (C3H4Cl2) is an organochlorine compound. It exists as a colorless liquid with a sweet smell. Although it is feebly soluble in water, it readily evaporates. This compound finds significant use in agriculture as a pesticide, specifically as a preplant fumigant and nematicide. Notably, it is widely employed in the United States and several other countries, but it is banned in 34 countries, including the European Union .

Métodos De Preparación

1,3-Dichloropropene is a byproduct formed during the chlorination of propene to produce allyl chloride. The compound typically occurs as a mixture of geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .

Análisis De Reacciones Químicas

Types of Reactions:: 1,3-Dichloropropene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.

Oxidation: Oxidizing agents can convert 1,3-dichloropropene into different functional groups.

Reduction: Reducing agents can reduce the double bond or the chlorine atoms.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Major Products:: The specific products formed depend on the reaction conditions and the isomer involved. For example, in oxidation reactions, epoxides or other oxygen-containing compounds may form. In reduction reactions, saturated derivatives may result .

Aplicaciones Científicas De Investigación

1,3-Dichloropropene has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other compounds, including insecticides, fungicides, dyes, fragrances, and polymers.

Biology: Researchers study its effects on soil ecosystems, plant health, and nematode control.

Medicine: Although not directly used in medicine, understanding its reactivity and toxicity contributes to broader knowledge.

Industry: As a fumigant, it plays a crucial role in pest management and crop protection.

Mecanismo De Acción

The exact mechanism by which 1,3-dichloropropene exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, leading to its pesticidal and nematicidal properties. Further research is needed to elucidate these mechanisms fully.

Comparación Con Compuestos Similares

1,3-Dichloropropene’s uniqueness lies in its specific combination of chlorine atoms and geometric isomers. Similar compounds include other chlorinated alkenes and organochlorine pesticides, but each has distinct properties and applications . : Wikipedia: 1,3-Dichloropropene

Propiedades

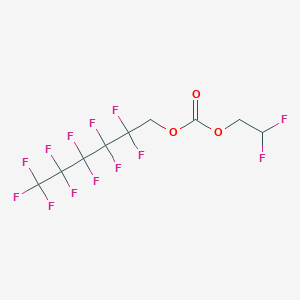

Fórmula molecular |

C3H3Cl2F |

|---|---|

Peso molecular |

128.96 g/mol |

Nombre IUPAC |

(E)-1,3-dichloro-1-fluoroprop-1-ene |

InChI |

InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2/b3-1- |

Clave InChI |

YCYPXGHNVSBFPT-IWQZZHSRSA-N |

SMILES isomérico |

C(/C=C(\F)/Cl)Cl |

SMILES canónico |

C(C=C(F)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)

![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)

![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)